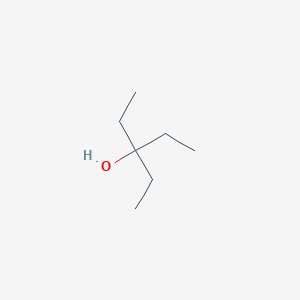

3-Ethyl-3-pentanol

Description

The exact mass of the compound 3-Ethyl-3-pentanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.14 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25500. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethyl-3-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-3-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIRHOWVQWCYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060497 | |

| Record name | 3-Pentanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Ethyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.15 [mmHg] | |

| Record name | 3-Ethyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-49-9 | |

| Record name | 3-Ethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHYL-3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P2O4Y3RTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-pentanol, also known as triethylcarbinol, is a tertiary alcohol with the chemical formula C7H16O.[1][2] Its structure is characterized by a central carbon atom bonded to three ethyl groups and a hydroxyl group.[3] This substitution pattern confers specific chemical properties, including resistance to oxidation and a propensity for SN1 reactions, making it a subject of interest in organic synthesis and reactivity studies. This guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-3-pentanol, detailed experimental protocols for its synthesis and analysis, and a discussion of its characteristic reactivity.

Core Chemical and Physical Properties

The physical and chemical properties of 3-Ethyl-3-pentanol are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of 3-Ethyl-3-pentanol

| Property | Value | Source(s) |

| IUPAC Name | 3-Ethylpentan-3-ol | [1][4] |

| Synonyms | Triethylcarbinol, Triethylmethanol, tert-Heptyl alcohol | [2][5] |

| CAS Number | 597-49-9 | [1][5] |

| Molecular Formula | C7H16O | [1][5] |

| Molecular Weight | 116.20 g/mol | [5][6] |

| Appearance | Clear, colorless to slightly yellow liquid | [7][8] |

| Boiling Point | 140-142 °C | [1][8] |

| Melting Point | -13 °C | [9] |

| Density | 0.824 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.430 | [6][7] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [7][10] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [6][11] |

| Vapor Pressure | 1.806 mmHg at 25 °C (estimated) | [12] |

| logP (o/w) | 2.113 (estimated) | [12] |

Table 2: Spectroscopic Data References for 3-Ethyl-3-pentanol

| Spectroscopic Data | Source(s) |

| Mass Spectrum (MS) | ChemicalBook, NIST WebBook |

| Infrared (IR) Spectrum | ChemicalBook, PubChem, SpectraBase |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | ChemicalBook |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Referenced for similar compounds, specific data for 3-Ethyl-3-pentanol requires direct analysis |

Experimental Protocols

Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction

This protocol details the synthesis of 3-Ethyl-3-pentanol from the reaction of ethylmagnesium bromide with 3-pentanone (B124093).[13]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition of the ethyl bromide solution. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

Reaction with 3-Pentanone: Cool the Grignard reagent in an ice bath. Slowly add a solution of 3-pentanone in anhydrous diethyl ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. Separate the ethereal layer. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the diethyl ether by simple distillation. The crude 3-Ethyl-3-pentanol is then purified by fractional distillation, collecting the fraction boiling at 140-142 °C.[14]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 3-Ethyl-3-pentanol.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., non-polar)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 3-Ethyl-3-pentanol in a volatile solvent such as dichloromethane (B109758) or methanol.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 30-200.

-

-

Data Analysis: The retention time of the peak corresponding to 3-Ethyl-3-pentanol is determined from the total ion chromatogram. The mass spectrum of this peak is then compared to a reference library (e.g., NIST) for confirmation.

Chemical Reactivity

As a tertiary alcohol, 3-Ethyl-3-pentanol exhibits reactivity characteristic of this class of compounds.

Oxidation

Tertiary alcohols are resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[15] However, under strong acidic conditions, such as with chromic acid, 3-Ethyl-3-pentanol undergoes a dehydration reaction to form 3-ethyl-2-pentene, which is then oxidized.[2][13]

Reaction with Hydrogen Halides

3-Ethyl-3-pentanol reacts with hydrogen halides, such as HCl, via an SN1 mechanism to produce 3-chloro-3-ethylpentane.[16] The reaction proceeds through a stable tertiary carbocation intermediate.

Visualizations

Grignard Synthesis of 3-Ethyl-3-pentanol

Caption: Grignard Synthesis of 3-Ethyl-3-pentanol.

Oxidation Pathway of 3-Ethyl-3-pentanol

Caption: Oxidation of 3-Ethyl-3-pentanol with Chromic Acid.

References

- 1. ck12.org [ck12.org]

- 2. 3-Ethyl-3-pentanol - Wikipedia [en.wikipedia.org]

- 3. 3-Ethyl-3-pentanol(597-49-9) MS spectrum [chemicalbook.com]

- 4. 3-Ethyl-3-pentanol | C7H16O | CID 11702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organic chemistry - How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. Page loading... [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. fiveable.me [fiveable.me]

- 13. 3-Ethyl-3-pentanol | 597-49-9 | Benchchem [benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. homework.study.com [homework.study.com]

- 16. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Ethyl-3-pentanol (CAS No: 597-49-9), a tertiary alcohol with applications in various scientific domains. The information presented herein is intended to support research, development, and quality control activities by providing key physical data and standardized experimental methodologies.

Core Physical Properties

3-Ethyl-3-pentanol, also known as triethylcarbinol, is a clear, colorless to slightly yellow liquid at room temperature.[1][2] Its molecular and physical characteristics are summarized in the table below, providing a ready reference for its fundamental properties.

| Property | Value | Units |

| Molecular Formula | C₇H₁₆O | - |

| Molecular Weight | 116.20 | g/mol |

| Density | 0.824 (at 25°C) | g/mL |

| Boiling Point | 141 - 142 (at 743-760 mmHg) | °C |

| Melting Point | -12.5 | °C |

| Flash Point | 38 - 40 (closed cup) | °C |

| Refractive Index | 1.430 (at 20°C, n20/D) | - |

| Solubility in Water | Slightly soluble | - |

| Vapor Pressure | 1.806 - 2.15 | mmHg at 25°C |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of 3-Ethyl-3-pentanol.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of 3-Ethyl-3-pentanol is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (Thiele tube).

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density (Gravimetric Method)

Density is the mass of a substance per unit volume. For liquids, it can be determined accurately using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂).

-

The pycnometer is emptied, dried, and then filled with 3-Ethyl-3-pentanol.

-

The filled pycnometer is brought to the same constant temperature as the water, and its mass is measured (m₃).

-

The density (ρ) of 3-Ethyl-3-pentanol is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Determination of Flash Point (Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of flammable liquids.[1][2][6]

Apparatus:

-

Pensky-Martens closed-cup tester

-

Heat source

-

Stirrer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with 3-Ethyl-3-pentanol to the specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[7]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Constant temperature water circulator

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

-

A few drops of 3-Ethyl-3-pentanol are placed on the surface of the measuring prism.[8]

-

The prisms are closed and locked.

-

Water from the constant temperature circulator is passed through the jackets of the prisms to maintain a constant temperature (e.g., 20°C).

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark fields is sharp and coincides with the crosshairs.[9]

-

The refractive index is read directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the boiling point of 3-Ethyl-3-pentanol using the capillary method.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. delltech.com [delltech.com]

- 8. scribd.com [scribd.com]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

An In-Depth Technical Guide to 3-Ethyl-3-pentanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-ethyl-3-pentanol, a tertiary alcohol with applications in organic synthesis and as a reagent in various chemical reactions. This document details its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identification

3-Ethyl-3-pentanol, also known as triethylcarbinol, is a tertiary alcohol. Its structure consists of a central carbon atom bonded to a hydroxyl group and three ethyl groups.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of 3-ethyl-3-pentanol.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to slightly yellow liquid | [2][3][6] |

| Boiling Point | 140-142 °C | [1][4] |

| Density | 0.824 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.430 | [6] |

| Solubility | Slightly soluble in water; soluble in alcohol | [5][6] |

| Flash Point | 38 °C (100.4 °F) - closed cup | |

| Vapor Pressure | 2.15 mmHg | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available | [2] |

| ¹³C NMR | Spectra available | [2][8] |

| IR Spectroscopy | Spectra available from NIST | [9][10] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 87, m/z 2nd Highest: 45, m/z 3rd Highest: 69 | [2] |

| Kovats Retention Index (Standard non-polar) | 847, 853, 866, 843, 836 | [2] |

Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction

3-Ethyl-3-pentanol can be synthesized through the reaction of a Grignard reagent, ethylmagnesium bromide, with diethyl carbonate.[5][11] This is a classic example of a Grignard synthesis to form a tertiary alcohol.

Materials:

-

Magnesium turnings (36 g)

-

Anhydrous diethyl ether (625 mL total)

-

Ethyl bromide (163 g, 111.5 mL total)

-

Diethyl carbonate (52 g, 53.5 mL)

-

1 M Sulfuric acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Potassium Carbonate (K₂CO₃)

-

Crushed ice (500 g)

-

Ammonium (B1175870) chloride (100 g) in 200 mL of water

Apparatus:

-

1-L three-necked flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

Ensure all glassware is perfectly dry, flame-drying if necessary.

-

Place 36 g of dry magnesium turnings and 275 mL of anhydrous ether into the 1-L three-necked flask.

-

To initiate the reaction, add 2 mL of dry ethyl bromide through the dropping funnel without stirring. The reaction should begin, evidenced by cloudiness and gentle bubbling.

-

Prepare a solution of 160 g of ethyl bromide in 350 mL of anhydrous ether.

-

Once the reaction has started, add the ethyl bromide solution dropwise from the dropping funnel while stirring, at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for an additional 15 minutes.

Part 2: Reaction with Diethyl Carbonate

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Prepare a solution of 52 g of pure diethyl carbonate in 70 mL of anhydrous ether.

-

Add the diethyl carbonate solution dropwise to the stirred Grignard reagent over approximately one hour. A vigorous reaction should occur, causing the ether to reflux.

-

Once the addition is complete, heat the reaction mixture on a water bath with stirring for one hour.

Part 3: Work-up and Purification

-

Pour the reaction mixture into a 2-L flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water. Shake the mixture frequently.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with an additional portion of ether.

-

Combine the ethereal extracts and dry them over anhydrous potassium carbonate or magnesium sulfate.

-

Remove the ether by evaporation or simple distillation.

-

Fractionally distill the crude 3-ethyl-3-pentanol, collecting the fraction boiling at 139-142 °C.[11]

Visualizing the Synthesis Workflow

The following diagram illustrates the workflow for the Grignard synthesis of 3-ethyl-3-pentanol.

Caption: Workflow for the synthesis of 3-Ethyl-3-pentanol.

Chemical Reactivity

3-Ethyl-3-pentanol, as a tertiary alcohol, exhibits characteristic reactions. For instance, it reacts with chromic acid, first undergoing dehydration to form the olefin 3-ethyl-2-pentene, which is then converted to an epoxide.[1]

This guide provides foundational information for professionals working with 3-ethyl-3-pentanol, covering its essential properties and a detailed synthesis protocol. For further data, consulting the referenced literature is recommended.

References

- 1. 3-Ethyl-3-pentanol - Wikipedia [en.wikipedia.org]

- 2. 3-Ethyl-3-pentanol | C7H16O | CID 11702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-3-pentanol | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Ethyl-3-pentanol | 597-49-9 [chemicalbook.com]

- 7. 3-ethyl-3-pentanol [stenutz.eu]

- 8. 3-Ethyl-3-pentanol(597-49-9) 13C NMR [m.chemicalbook.com]

- 9. 3-Pentanol, 3-ethyl- [webbook.nist.gov]

- 10. 3-Pentanol, 3-ethyl- [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Ethyl-3-pentanol

This guide provides a comprehensive overview of 3-Ethyl-3-pentanol, a tertiary alcohol of interest to researchers, scientists, and professionals in drug development. It covers its nomenclature, physicochemical properties, and detailed synthesis protocols.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-Ethylpentan-3-ol .[1][2] It is a tertiary alcohol where the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.[1] This structure leads to significant steric hindrance around the hydroxyl group, influencing its chemical reactivity.[1]

Common synonyms for 3-Ethyl-3-pentanol include:

-

1,1-Diethyl-1-propanol[1]

Physicochemical Properties

The quantitative properties of 3-Ethyl-3-pentanol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [1][2][3][4] |

| Molecular Weight | 116.20 g/mol | [1][2][3][6] |

| Appearance | Clear, colorless to slightly yellow liquid | [2][6][7] |

| Boiling Point | 141-143 °C at 760 mmHg | [7][8][9][10] |

| Density | 0.824 g/mL at 25 °C | [7][8] |

| Refractive Index | 1.430 at 20 °C | [7][8][10] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [8] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [7] |

| CAS Number | 597-49-9 | [1][2][3] |

Experimental Protocols

A common and effective method for synthesizing 3-Ethyl-3-pentanol is through the use of a Grignard reagent.[1] The following protocol details the synthesis of 3-Ethyl-3-pentanol via the reaction of ethylmagnesium bromide with diethyl carbonate.

Protocol: Grignard Synthesis of 3-Ethyl-3-pentanol

Objective: To synthesize 3-Ethyl-3-pentanol from ethyl bromide, magnesium, and diethyl carbonate.

Materials:

-

Magnesium turnings (36 g)

-

Anhydrous ether (625 mL total)

-

Ethyl bromide (163 g, or 111.5 mL)

-

Diethyl carbonate (52 g, or 53.5 mL)

-

Crushed ice (500 g)

-

Ammonium (B1175870) chloride (100 g) in 200 mL of water

-

Anhydrous potassium carbonate or anhydrous calcium sulfate

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

Ensure all glassware is perfectly dry.

-

In a 1-liter three-necked flask equipped with a dropping funnel, a stirrer, and a reflux condenser, place 36 g of dry magnesium turnings and 275 mL of anhydrous ether.

-

To initiate the reaction, add 2 mL (or 3 g) of dry ethyl bromide through the dropping funnel without stirring.

-

Once the reaction begins, add a solution of 109.5 mL (or 160 g) of ethyl bromide in 350 mL of anhydrous ether dropwise while stirring at a rate that maintains a gentle reflux.

-

After the addition of the ethyl bromide solution is complete, continue stirring for an additional 15 minutes.[11]

-

-

Reaction with Diethyl Carbonate:

-

While rapidly stirring the Grignard reagent, add a solution of 53.5 mL (or 52 g) of pure diethyl carbonate in 70 mL of anhydrous ether dropwise over approximately one hour. A vigorous reaction should occur, causing the ether to reflux.

-

After the addition of diethyl carbonate is complete, heat the reaction flask on a water bath and continue stirring for another hour.[11]

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a 2-liter round-bottomed flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 mL of water, with frequent shaking.

-

Transfer the mixture to a separatory funnel.

-

Separate the ether layer.

-

Extract the aqueous layer with ether.

-

Combine all the ethereal extracts and dry them with anhydrous potassium carbonate or anhydrous calcium sulfate.[11]

-

-

Purification:

-

Remove the ether by evaporation.

-

Fractionally distill the crude 3-Ethyl-3-pentanol through a short column, collecting the fraction that boils between 139-142 °C.[11]

-

Visualizations

The following diagrams illustrate key aspects of 3-Ethyl-3-pentanol.

Caption: Logical relationship between the structure and IUPAC name of 3-Ethyl-3-pentanol.

Caption: Experimental workflow for the synthesis of 3-Ethyl-3-pentanol.

References

- 1. 3-Ethyl-3-pentanol | 597-49-9 | Benchchem [benchchem.com]

- 2. 3-Ethyl-3-pentanol | C7H16O | CID 11702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Pentanol, 3-ethyl- [webbook.nist.gov]

- 5. 3-Ethyl-3-pentanol | 597-49-9 | TCI AMERICA [tcichemicals.com]

- 6. 3-Ethyl-3-pentanol | CymitQuimica [cymitquimica.com]

- 7. 3-Ethyl-3-pentanol | 597-49-9 [chemicalbook.com]

- 8. 3-エチル-3-ペンタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-ethyl-3-pentanol, 597-49-9 [thegoodscentscompany.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. prepchem.com [prepchem.com]

Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the tertiary alcohol 3-ethyl-3-pentanol, a valuable building block in organic synthesis, through the robust and versatile Grignard reaction. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow, tailored for professionals in the fields of chemical research and pharmaceutical development.

Core Synthesis Strategy

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. The synthesis of 3-ethyl-3-pentanol can be achieved via two primary Grignard pathways:

-

Reaction of Ethyl Magnesium Bromide with Diethyl Ketone: This is a classic single-addition Grignard reaction where the nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of diethyl ketone.

-

Reaction of Ethyl Magnesium Bromide with Diethyl Carbonate: This route involves a double addition of the Grignard reagent. The first equivalent of ethyl magnesium bromide adds to the diethyl carbonate to form an intermediate ketone (diethyl ketone), which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[1]

This guide will focus on the detailed protocol for the synthesis starting from diethyl carbonate, as it provides a comprehensive example of a multi-step, single-pot Grignard reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3-ethyl-3-pentanol from diethyl carbonate and ethyl bromide.[1]

| Parameter | Value | Unit |

| Reactants | ||

| Magnesium Turnings | 36 | g |

| Ethyl Bromide | 160 (109.5) | g (mL) |

| Diethyl Carbonate | 52 (53.5) | g (mL) |

| Solvent | ||

| Anhydrous Diethyl Ether (for Grignard prep) | 625 | mL |

| Anhydrous Diethyl Ether (for carbonate solution) | 70 | mL |

| Reaction Conditions | ||

| Grignard Formation Time | ~1 | hour |

| Diethyl Carbonate Addition Time | ~1 | hour |

| Post-addition Reflux | 1 | hour |

| Work-up & Purification | ||

| Crushed Ice | 500 | g |

| Ammonium (B1175870) Chloride | 100 | g |

| Water (for NH4Cl solution) | 200 | mL |

| Product | ||

| Product Yield | 44 | g |

| Boiling Point | 139-142 | °C |

| Molar Mass | 116.20 | g/mol |

Experimental Protocol

This protocol details the synthesis of 3-ethyl-3-pentanol from diethyl carbonate and ethyl magnesium bromide.[1] Strict adherence to anhydrous conditions is critical for the success of the Grignard reaction.[2][3] All glassware must be thoroughly flame-dried or oven-dried before use, and anhydrous solvents are essential.[4]

1. Preparation of the Grignard Reagent (Ethyl Magnesium Bromide)

-

In a flame-dried, 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube (e.g., calcium chloride), place 36 g of dry magnesium turnings and 275 mL of anhydrous diethyl ether.

-

To initiate the reaction, add 2-3 mL of dry ethyl bromide from the dropping funnel without stirring. The reaction is indicated by the development of cloudiness and gentle boiling of the ether.[2]

-

Once the reaction has started, begin stirring and add a solution of 160 g (109.5 mL) of ethyl bromide in 350 mL of anhydrous diethyl ether dropwise from the funnel at a rate that maintains a gentle reflux. This addition should take approximately 45 minutes. If the reaction becomes too vigorous, cool the flask with an ice bath.

-

After the addition is complete, continue stirring for an additional 15 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Diethyl Carbonate

-

While rapidly stirring the freshly prepared Grignard reagent, add a solution of 52 g (53.5 mL) of pure diethyl carbonate in 70 mL of anhydrous diethyl ether dropwise from the dropping funnel over a period of about one hour. A vigorous reaction should occur, causing the ether to reflux continuously.

-

After the addition of the diethyl carbonate solution is complete, heat the reaction mixture on a water bath and continue stirring for one hour to drive the reaction to completion.

3. Work-up and Purification

-

Cool the reaction mixture to room temperature. In a separate 2-liter flask, prepare a quenching solution by dissolving 100 g of ammonium chloride in 200 mL of water and adding 500 g of crushed ice.

-

Carefully and with frequent shaking, pour the reaction mixture into the ice-cold ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt to the desired alcohol and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all the ethereal extracts and dry them over anhydrous potassium carbonate or anhydrous calcium sulfate.

-

Filter the dried ether solution and remove the ether by distillation.

-

Fractionally distill the crude 3-ethyl-3-pentanol through a short column, collecting the fraction boiling between 139-142 °C.[1] A small additional amount of product can be obtained by drying and redistilling the lower-boiling fractions. The expected yield of pure 3-ethyl-3-pentanol is approximately 44 g.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of 3-ethyl-3-pentanol via the Grignard reaction with diethyl carbonate.

Caption: Workflow for the synthesis of 3-ethyl-3-pentanol.

Concluding Remarks for the Professional

The Grignard synthesis of 3-ethyl-3-pentanol is a foundational and highly illustrative example of organometallic chemistry in practice. Mastery of this technique is essential for researchers and professionals involved in the synthesis of complex organic molecules and active pharmaceutical ingredients. The protocol provided herein, when executed with precision and adherence to anhydrous techniques, offers a reliable and scalable method for the production of this valuable tertiary alcohol. The principles demonstrated are broadly applicable to the synthesis of a wide range of other secondary and tertiary alcohols.[5][6]

References

Spectroscopic Profile of 3-Ethyl-3-pentanol: A Technical Guide

Introduction

3-Ethyl-3-pentanol (CAS No: 597-49-9), also known as triethylcarbinol, is a tertiary heptyl alcohol with significant applications in chemical synthesis and as a solvent. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-ethyl-3-pentanol, complete with experimental protocols and visual representations of spectroscopic principles.

Data Presentation

The spectroscopic data for 3-ethyl-3-pentanol is summarized in the following tables, providing a clear and concise reference for researchers and scientists.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Ethyl-3-pentanol

Due to the symmetrical nature of 3-ethyl-3-pentanol, ((CH₃CH₂)₃COH), the three ethyl groups are chemically equivalent. This results in a simplified ¹H NMR spectrum.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Methyl) | ~ 0.9 | Triplet (t) | 9H |

| -CH₂- (Methylene) | ~ 1.5 | Quartet (q) | 6H |

| -OH (Hydroxyl) | Variable (typically 1-3) | Singlet (s, broad) | 1H |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Ethyl-3-pentanol

The proton-decoupled ¹³C NMR spectrum is also simplified due to the molecule's symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Methyl) | ~ 8 |

| -CH₂- (Methylene) | ~ 33 |

| C-OH (Quaternary Carbon) | ~ 75 |

Table 3: Infrared (IR) Spectroscopic Data for 3-Ethyl-3-pentanol

The following characteristic absorption bands are observed in the IR spectrum of 3-ethyl-3-pentanol.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3400 (broad) | O-H stretch | Alcohol (-OH) |

| 2965, 2878 | C-H stretch | Alkane (-CH₃, -CH₂-) |

| 1460 | C-H bend | Alkane (-CH₂-) |

| 1380 | C-H bend | Alkane (-CH₃) |

| ~ 1150 | C-O stretch | Tertiary Alcohol (C-OH) |

Table 4: Mass Spectrometry (MS) Data for 3-Ethyl-3-pentanol

The mass spectrum is characterized by the molecular ion and prominent fragment ions resulting from alpha-cleavage.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 116 | Low | [M]⁺, Molecular Ion |

| 87 | High | [M - CH₂CH₃]⁺ |

| 59 | Base Peak | [M - CH₂CH₃ - C₂H₄]⁺ or [(CH₃CH₂)₂COH]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 3-ethyl-3-pentanol.

Materials:

-

3-Ethyl-3-pentanol (high purity)

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 10-20 mg of 3-ethyl-3-pentanol and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6 mL of CDCl₃ is recommended.

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

-

Sample Transfer:

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the liquid height in the tube is approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3-ethyl-3-pentanol.

Materials:

-

3-Ethyl-3-pentanol

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of 3-ethyl-3-pentanol directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal with a solvent-dampened tissue.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of 3-ethyl-3-pentanol.

Materials:

-

3-Ethyl-3-pentanol

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Microsyringe

Procedure:

-

Sample Introduction:

-

A dilute solution of 3-ethyl-3-pentanol in a volatile solvent (e.g., dichloromethane (B109758) or ether) is prepared.

-

Using a microsyringe, a small volume (typically 1 µL) of the solution is injected into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.

-

-

Ionization:

-

In the ion source, the vaporized 3-ethyl-3-pentanol molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Mandatory Visualization

The following diagrams illustrate key concepts related to the spectroscopic analysis of 3-ethyl-3-pentanol.

Caption: Workflow of spectroscopic analysis for 3-ethyl-3-pentanol.

Caption: Alpha-cleavage fragmentation of 3-ethyl-3-pentanol in mass spectrometry.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-3-pentanol

This guide provides a comprehensive overview of the melting and boiling points of 3-Ethyl-3-pentanol (CAS 597-49-9), a tertiary alcohol with the molecular formula C7H16O. The information is tailored for researchers, scientists, and professionals in drug development, presenting key physical data, detailed experimental methodologies for their determination, and a logical workflow for the characterization of the compound.

Physical Properties of 3-Ethyl-3-pentanol

3-Ethyl-3-pentanol, also known as triethylcarbinol, is a clear, colorless liquid at room temperature.[1][2] Its key physical properties are summarized below, providing a baseline for its handling, purification, and use in various applications.

| Property | Value | Conditions |

| Melting Point | -13 °C to -12.5 °C | Standard Pressure |

| Boiling Point | 139 °C to 143 °C | Atmospheric Pressure (approx. 760 mmHg) |

Note: The boiling point is often reported as a range, which is typical for fractional distillation purification methods.[1][3]

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of a chemical compound. The following sections detail the standard methodologies employed for determining these physical constants for 3-Ethyl-3-pentanol.

1. Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For 3-Ethyl-3-pentanol, which is a liquid at room temperature, this determination requires cooling the substance below its freezing point. A common and precise method is the capillary tube method.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[4]

-

Thin-walled capillary tubes, sealed at one end[4]

-

Cooling bath (e.g., dry ice/acetone)

-

Thermometer or digital temperature probe

Procedure:

-

A small sample of 3-Ethyl-3-pentanol is introduced into a capillary tube.

-

The sample is frozen by immersing the capillary tube in a cooling bath.

-

The frozen sample within the capillary tube is then placed into the heating block of a melting point apparatus.[4]

-

The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, to ensure thermal equilibrium.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[4]

-

For a pure compound, this range is typically narrow (0.5-1.5 °C).[4][5]

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] For 3-Ethyl-3-pentanol, the boiling point is typically determined during its purification by distillation following synthesis.[3][6]

Apparatus:

-

Distillation flask (round-bottomed)

-

Heating mantle or oil bath

-

Distillation head with a condenser

-

Thermometer placed correctly (top of the bulb level with the side arm of the distillation head)

-

Receiving flask

-

Boiling chips

Procedure:

-

The crude 3-Ethyl-3-pentanol is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb must be positioned so that it is bathed in the vapor of the distilling liquid, ensuring an accurate reading of the boiling point.

-

The flask is heated gently. As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the receiving flask.

-

The temperature is monitored closely. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling.

-

The fraction collected over a narrow temperature range (e.g., 139-142 °C) is the purified 3-Ethyl-3-pentanol.[3][6] This range is reported as the boiling point.[3]

Logical Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of 3-Ethyl-3-pentanol to the determination of its physical properties. The synthesis commonly involves a Grignard reaction between ethylmagnesium bromide and diethyl carbonate, followed by purification and characterization.[3][6]

Caption: Workflow for Synthesis and Physical Characterization of 3-Ethyl-3-pentanol.

References

Solubility Profile of 3-Ethyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-3-pentanol, a tertiary alcohol of interest in various chemical and pharmaceutical applications. This document outlines its solubility in different solvents, provides detailed experimental protocols for solubility determination, and discusses the underlying chemical principles governing its behavior.

Introduction to 3-Ethyl-3-pentanol

3-Ethyl-3-pentanol (CAS No. 597-49-9), also known as triethylcarbinol, is a tertiary alcohol with the chemical formula C7H16O.[1] Its structure, featuring a central carbon atom bonded to three ethyl groups and a hydroxyl group, results in significant steric hindrance. This steric hindrance influences its reactivity and physical properties, including its solubility in various media. Understanding the solubility of 3-Ethyl-3-pentanol is crucial for its application in synthesis, formulation, and as a solvent.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Ethyl-3-pentanol is presented below.

| Property | Value |

| Molecular Formula | C7H16O |

| Molecular Weight | 116.20 g/mol |

| Appearance | Clear, colorless to slightly yellow liquid[2][3] |

| Boiling Point | 141-143 °C at 760 mmHg[4] |

| Density | 0.824 g/mL at 25 °C[2][5] |

| Refractive Index | 1.430 at 20 °C[2][5] |

| logP (o/w) | 2.113 (estimated)[4] |

Solubility Data

The solubility of 3-Ethyl-3-pentanol is dictated by the interplay of its hydrophobic alkyl chains and its hydrophilic hydroxyl group. The bulky ethyl groups contribute to its nonpolar character, while the hydroxyl group allows for hydrogen bonding with polar solvents.

| Solvent | Type | Solubility | Temperature (°C) |

| Water | Polar Protic | 16.8 g/L (1.68E+04 mg/L)[4] | 25 |

| Alcohol (general) | Polar Protic | Soluble[2][3][4] | Not Specified |

| Acetone (B3395972) | Polar Aprotic | Expected to be miscible | Not Specified |

| Hexane (B92381) | Nonpolar | Expected to be soluble | Not Specified |

Note on Acetone and Hexane: While specific quantitative data for the solubility of 3-Ethyl-3-pentanol in acetone and hexane were not found in the reviewed literature, its chemical structure suggests it would be miscible with acetone due to polar-polar interactions (dipole-dipole) and soluble in hexane based on the principle of "like dissolves like," where the nonpolar alkyl chains of the alcohol interact favorably with the nonpolar hexane molecules.

Factors Influencing Solubility

The solubility of alcohols like 3-Ethyl-3-pentanol is influenced by several factors:

-

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is the primary reason for its solubility in polar protic solvents like water and other alcohols.

-

Molecular Size and Shape: The seven-carbon structure of 3-Ethyl-3-pentanol limits its solubility in water compared to smaller alcohols. The hydrophobic nature of the alkyl chains counteracts the hydrophilic effect of the hydroxyl group.

-

Polarity of the Solvent: As a moderately polar molecule, 3-Ethyl-3-pentanol will exhibit good solubility in solvents of similar polarity.

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

Experimental Protocols for Solubility Determination

The following section details a generalized yet comprehensive methodology for determining the solubility of 3-Ethyl-3-pentanol in various solvents. These protocols are based on established methods such as the shake-flask method, which is a standard technique for solubility measurement.

Materials and Equipment

-

3-Ethyl-3-pentanol (high purity)

-

Solvents (e.g., deionized water, absolute ethanol, acetone, n-hexane) of analytical grade

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample analysis

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., RI or UV)

Experimental Workflow

The logical flow for determining the solubility of 3-Ethyl-3-pentanol is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Detailed Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Ethyl-3-pentanol to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that the solution reaches saturation.

-

Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the samples to stand undisturbed at the same temperature to allow for phase separation (undissolved solute to settle).

-

If necessary, centrifuge the samples to facilitate the separation of the excess solute.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. The filter material should be compatible with the solvent.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

For GC analysis: A non-polar or medium-polarity column would be suitable. The injection port and detector temperatures should be optimized to ensure proper vaporization and detection.

-

For HPLC analysis: A refractive index (RI) detector is often suitable for alcohols if a UV chromophore is absent. An appropriate column (e.g., C18) and mobile phase should be selected.

-

-

Prepare a calibration curve using standard solutions of 3-Ethyl-3-pentanol of known concentrations.

-

-

Calculation:

-

Determine the concentration of 3-Ethyl-3-pentanol in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of 3-Ethyl-3-pentanol in the specific solvent at the given temperature.

-

Logical Relationships in Solubility

The decision-making process for assessing the solubility of an organic compound like 3-Ethyl-3-pentanol can be visualized as a logical flow based on its polarity and the polarity of the solvent.

Caption: Logical relationship of solubility.

Conclusion

3-Ethyl-3-pentanol exhibits a solubility profile characteristic of a moderately sized tertiary alcohol. It is slightly soluble in water and is expected to be fully miscible with other alcohols and polar aprotic solvents like acetone, and soluble in nonpolar solvents such as hexane. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of its solubility, which is a critical parameter for its effective use in research, development, and industrial applications.

References

Thermodynamic Properties of 3-Ethyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 3-Ethyl-3-pentanol (CAS No: 597-49-9). The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of a common synthesis pathway.

Core Thermodynamic Data

The thermodynamic properties of 3-Ethyl-3-pentanol are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize the most relevant quantitative data available.

Table 1: Physical and Thermochemical Properties

| Property | Value | Units | Reference |

| Molecular Formula | C₇H₁₆O | - | [1][2] |

| Molecular Weight | 116.20 | g/mol | [3] |

| Boiling Point | 140–142 | °C | [1] |

| Density | 0.82 | g/cm³ at 25°C | [1] |

| Vapor Pressure | 2.15 | mmHg | [3] |

| Enthalpy of Vaporization (ΔvapH) | 51.3 | kJ/mol at 332 K | [4] |

| Liquid Phase Heat Capacity (Cp,liquid) | 84.587 | cal/mol*K at 298.15 K | [5] |

Table 2: Temperature-Dependent Properties

| Property | Temperature (K) | Value | Units | Reference |

| Enthalpy of Vaporization | 317 to 408 | Based on data | kJ/mol | [4] |

| Enthalpy of Vaporization | 308 to 416 | Based on data | kJ/mol | [4] |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections outline the general principles and common techniques used to measure the key parameters of 3-Ethyl-3-pentanol.

Determination of Heat Capacity (Calorimetry)

The heat capacity of liquid 3-Ethyl-3-pentanol can be determined using calorimetry. Differential Scanning Calorimetry (DSC) is a widely used technique.[6]

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] This difference is used to calculate the heat capacity of the sample.

-

Methodology:

-

A small, precisely weighed sample of 3-Ethyl-3-pentanol is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.[6]

-

The heat flow to the sample and reference is monitored as a function of temperature.

-

The difference in heat flow is directly proportional to the heat capacity of the sample.

-

Calibration with a known standard, such as sapphire, is performed to ensure accuracy.

-

Determination of Enthalpy of Combustion (Bomb Calorimetry)

The enthalpy of combustion, which can be used to derive the standard enthalpy of formation, is determined using a bomb calorimeter.[7][8]

-

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.[9]

-

Methodology:

-

A weighed sample of 3-Ethyl-3-pentanol is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water after combustion is recorded.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.[9]

-

Determination of Vapor Pressure

The vapor pressure of 3-Ethyl-3-pentanol can be measured using various static or dynamic methods. A common static method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.[10][11]

-

Principle: In a closed system, a liquid will evaporate until the partial pressure of its vapor reaches a constant value, known as the vapor pressure, at a specific temperature.

-

Methodology:

-

A small amount of 3-Ethyl-3-pentanol is placed in a flask connected to a pressure sensor and a temperature probe.

-

The flask is sealed and placed in a temperature-controlled water bath.

-

The system is allowed to reach thermal and phase equilibrium.

-

The total pressure inside the flask is measured. The initial air pressure is subtracted to determine the vapor pressure of the alcohol.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.[10]

-

Synthesis of 3-Ethyl-3-pentanol

A common laboratory synthesis of 3-Ethyl-3-pentanol involves the reaction of a Grignard reagent with a ketone. The following diagram illustrates the workflow for the synthesis of 3-Ethyl-3-pentanol from 3-pentanone (B124093) and ethyl magnesium bromide.

References

- 1. 3-Ethyl-3-pentanol - Wikipedia [en.wikipedia.org]

- 2. 3-Pentanol, 3-ethyl- [webbook.nist.gov]

- 3. 3-Ethyl-3-pentanol | C7H16O | CID 11702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pentanol, 3-ethyl- [webbook.nist.gov]

- 5. 3-Pentanol, 3-ethyl- [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. artofsmart.com.au [artofsmart.com.au]

- 8. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. savemyexams.com [savemyexams.com]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. vernier.com [vernier.com]

Dehydration of 3-Ethyl-3-pentanol to 3-Ethyl-2-pentene: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the acid-catalyzed dehydration of 3-ethyl-3-pentanol to form 3-ethyl-2-pentene (B1580655). The document elucidates the underlying E1 reaction mechanism, principles of regioselectivity governed by Zaitsev's rule, and detailed experimental protocols. Quantitative data, including reactant and product properties and typical reaction parameters, are summarized in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes. This process involves the elimination of a water molecule from an alcohol, typically under acidic conditions and with the application of heat. The specific transformation of 3-ethyl-3-pentanol, a tertiary alcohol, to 3-ethyl-2-pentene serves as an excellent case study for understanding the principles of E1 elimination and regioselectivity in alkene synthesis. The resulting alkene, 3-ethyl-2-pentene, is a valuable intermediate in various organic syntheses. This guide will provide a comprehensive technical examination of this reaction.

Reaction Mechanism and Regioselectivity

The acid-catalyzed dehydration of 3-ethyl-3-pentanol proceeds through an E1 (unimolecular elimination) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of the water molecule generates a stable tertiary carbocation intermediate. Finally, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Zaitsev's Rule

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which states that when multiple elimination products are possible, the most substituted (and therefore most stable) alkene will be the major product.[1][2] In the case of the 3-ethyl-3-pentyl carbocation, deprotonation can occur from either the adjacent methylene (B1212753) (-CH2-) or methyl (-CH3) groups. Deprotonation from a methylene group results in the formation of the trisubstituted alkene, 3-ethyl-2-pentene. Conversely, deprotonation from a methyl group would yield the less substituted 3-ethyl-1-pentene. According to Zaitsev's rule, 3-ethyl-2-pentene is the expected major product due to its greater thermodynamic stability.[1]

Quantitative Data

For clarity and comparative purposes, the key quantitative data for the reactant and the major product are presented in the following tables.

Table 1: Physical and Spectroscopic Properties of 3-Ethyl-3-pentanol

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molar Mass | 116.20 g/mol |

| Boiling Point | 141-142 °C |

| Density | 0.829 g/mL at 25 °C |

| ¹H NMR (CDCl₃, ppm) | δ 1.45 (q, 6H), 0.90 (t, 9H), 1.25 (s, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 75.9, 32.5, 8.3 |

Table 2: Physical and Spectroscopic Properties of 3-Ethyl-2-pentene

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molar Mass | 98.19 g/mol [3] |

| Boiling Point | 95-96 °C[3] |

| Density | 0.718 g/mL at 25 °C[3] |

| ¹H NMR (CDCl₃, 300 MHz, ppm) | δ 5.25 (q, 1H), 2.00 (q, 4H), 1.60 (d, 3H), 0.95 (t, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 139.9, 120.5, 25.5, 21.5, 13.8, 12.4[3] |

Experimental Protocols

While a specific, detailed experimental protocol for the dehydration of 3-ethyl-3-pentanol is not extensively documented in readily available literature, a general procedure can be reliably constructed based on established methods for the dehydration of similar tertiary alcohols.[4] The following protocols outline two common approaches using either sulfuric acid or phosphoric acid as the catalyst.

Dehydration using Concentrated Sulfuric Acid

This protocol is adapted from procedures for similar tertiary alcohols.

Materials:

-

3-Ethyl-3-pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Boiling chips

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

In a round-bottom flask, cautiously add a measured amount of concentrated sulfuric acid to a pre-cooled quantity of 3-ethyl-3-pentanol with gentle swirling. A typical molar ratio of acid to alcohol for tertiary alcohols is approximately 1:5 to 1:10.

-

Add a few boiling chips to the mixture to ensure smooth boiling.

-

Set up a simple distillation apparatus with the round-bottom flask fitted with a heating mantle.

-

Heat the mixture gently to a temperature range of 80-100 °C. The alkene product, having a lower boiling point than the starting alcohol, will distill over as it is formed.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Once the distillation is complete, transfer the distillate to a separatory funnel.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acidic impurities. Carefully vent the separatory funnel to release any carbon dioxide gas that may form.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried liquid into a clean, dry flask and perform a final distillation to obtain the purified 3-ethyl-2-pentene, collecting the fraction boiling around 95-96 °C.

-

Characterize the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine purity and confirm the structure.

Dehydration using Phosphoric Acid

This protocol offers a milder alternative to sulfuric acid, which can sometimes cause charring and side reactions.

Materials:

-

3-Ethyl-3-pentanol

-

85% Phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Boiling chips

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Place a measured amount of 3-ethyl-3-pentanol into a round-bottom flask.

-

Add a catalytic amount of 85% phosphoric acid to the alcohol. A typical volume ratio is approximately 1:4 (acid:alcohol).

-

Add a few boiling chips to the flask.

-

Assemble a fractional distillation apparatus.

-

Heat the reaction mixture to a temperature of approximately 100-120 °C.

-

Collect the alkene product as it distills from the reaction mixture.

-

Work-up the collected distillate as described in the sulfuric acid protocol (steps 6-11), using saturated sodium bicarbonate solution for neutralization, water for washing, and a drying agent like anhydrous magnesium sulfate.

-

The final product can be purified by a final simple distillation.

Visualizations

Reaction Mechanism Pathway

Caption: E1 Dehydration Mechanism of 3-Ethyl-3-pentanol.

Experimental Workflow

Caption: General Experimental Workflow for Alkene Synthesis.

Conclusion

The dehydration of 3-ethyl-3-pentanol to 3-ethyl-2-pentene is a classic example of an E1 elimination reaction that robustly follows Zaitsev's rule to yield the more stable, trisubstituted alkene as the major product. This technical guide has detailed the mechanistic underpinnings of this transformation and provided generalized yet comprehensive experimental protocols based on established chemical principles. The tabulated data and graphical representations of the mechanism and workflow serve as valuable resources for researchers and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding and practical application of this important reaction. Further optimization of reaction conditions, such as the choice of acid catalyst, temperature, and reaction time, can be explored to maximize the yield and purity of the desired alkene product.

References

The Chromic Acid Reaction of 3-Ethyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction of the tertiary alcohol 3-Ethyl-3-pentanol with chromic acid. Contrary to the typical resistance of tertiary alcohols to oxidation, this reaction proceeds through a unique pathway involving dehydration followed by oxidation of the resulting alkene. This document provides a detailed analysis of the reaction mechanism, expected products, and generalized experimental protocols, designed for professionals in chemical research and drug development.

Introduction and Core Principles

Tertiary alcohols, such as 3-Ethyl-3-pentanol, are generally resistant to oxidation by chromic acid under mild conditions. This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanism to a ketone. However, under acidic conditions, such as those present in a chromic acid solution, 3-Ethyl-3-pentanol undergoes an acid-catalyzed dehydration to form an alkene. This intermediate is then susceptible to oxidation by chromic acid.

A key study by W. F. Sager in 1956 elucidated that the reaction of 3-Ethyl-3-pentanol with chromic acid in acidified aqueous acetic acid proceeds first by dehydration to 3-ethyl-2-pentene.[1] This alkene is then rapidly converted to its epoxide.[1][2]

Reaction Mechanism and Signaling Pathway

The reaction of 3-Ethyl-3-pentanol with chromic acid is a two-stage process:

Stage 1: Acid-Catalyzed Dehydration

In the strongly acidic chromic acid solution, the hydroxyl group of 3-Ethyl-3-pentanol is protonated, forming a good leaving group (water). The departure of the water molecule results in the formation of a tertiary carbocation. A subsequent deprotonation of an adjacent carbon atom leads to the formation of the more stable alkene, 3-ethyl-2-pentene.

Stage 2: Oxidation of the Alkene

The newly formed alkene, 3-ethyl-2-pentene, is then oxidized by chromic acid. The likely product of this oxidation is the corresponding epoxide, 3-ethyl-2,3-epoxypentane.

Below is a DOT language script that diagrams this reaction pathway.

References

An In-depth Technical Guide to the Reaction of 3-Ethyl-3-pentanol with Hydrochloric Acid